molecular formula C17H16N2O2S B2518540 2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034347-87-8

2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2518540
CAS No.: 2034347-87-8
M. Wt: 312.39
InChI Key: JUFSOLMEOKXWRB-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound featuring a furan ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the thiophene and pyridine rings. This reaction requires a palladium catalyst and a boron reagent under mild conditions . Another method involves the condensation of appropriate starting materials, such as 2,5-dimethylfuran-3-carboxylic acid and 5-(thiophen-2-yl)pyridin-3-ylmethylamine, under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield carboxylic acid derivatives, while reduction of nitro groups will produce amines.

Scientific Research Applications

2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran-3-carboxamide: Lacks the thiophene and pyridine rings, making it less versatile in biological applications.

    5-(thiophen-2-yl)pyridin-3-ylmethylamine: Lacks the furan ring, which may reduce its efficacy in certain applications.

Uniqueness

2,5-dimethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of three different aromatic rings, which enhances its chemical reactivity and potential for diverse applications. The presence of the furan, thiophene, and pyridine rings allows for multiple points of interaction with biological targets, making it a promising candidate for drug development and other scientific research .

Properties

IUPAC Name

2,5-dimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-6-15(12(2)21-11)17(20)19-9-13-7-14(10-18-8-13)16-4-3-5-22-16/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFSOLMEOKXWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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